Cas no 1890199-08-2 (2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride)

2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a chlorophenyl substituent, commonly utilized as a reactive intermediate in organic synthesis and medicinal chemistry. Its sulfonyl fluoride group serves as a versatile electrophile, enabling selective modifications in peptide and protein labeling, particularly in activity-based protein profiling (ABPP) applications. The chlorophenyl moiety enhances lipophilicity, improving membrane permeability for biological studies. This compound exhibits stability under physiological conditions, making it suitable for probing serine hydrolases and other nucleophilic enzymes. Its well-defined reactivity profile and compatibility with aqueous environments underscore its utility in chemical biology and drug discovery research.
2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride structure
1890199-08-2 structure
Product name:2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride
CAS No:1890199-08-2
MF:C8H8ClFO2S
MW:222.664323806763
CID:5717375
PubChem ID:115033698

2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1890199-08-2
    • 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride
    • EN300-728872
    • 2-(4-Chlorophenyl)ethane-1-sulfonylfluoride
    • Inchi: 1S/C8H8ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2
    • InChI Key: VWKSOOBKMMPYLT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CCS(=O)(=O)F

Computed Properties

  • Exact Mass: 221.9917565g/mol
  • Monoisotopic Mass: 221.9917565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.5Ų

2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728872-0.05g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
0.05g
$660.0 2023-05-26
Enamine
EN300-728872-0.1g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
0.1g
$691.0 2023-05-26
Enamine
EN300-728872-1.0g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
1g
$785.0 2023-05-26
Enamine
EN300-728872-10.0g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
10g
$3376.0 2023-05-26
Enamine
EN300-728872-0.25g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
0.25g
$723.0 2023-05-26
Enamine
EN300-728872-0.5g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
0.5g
$754.0 2023-05-26
Enamine
EN300-728872-2.5g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
2.5g
$1539.0 2023-05-26
Enamine
EN300-728872-5.0g
2-(4-chlorophenyl)ethane-1-sulfonyl fluoride
1890199-08-2
5g
$2277.0 2023-05-26

Additional information on 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride

Introduction to 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride (CAS No. 1890199-08-2)

2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride, with the CAS number 1890199-08-2, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its sulfonyl fluoride functional group, which imparts specific reactivity and stability, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride consists of a chlorinated phenyl ring attached to an ethane backbone, which is further functionalized with a sulfonyl fluoride group. This combination of functionalities provides a robust platform for diverse chemical transformations, enabling the synthesis of complex molecules with high efficiency and selectivity.

In the realm of pharmaceutical research, 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride has shown promise as a key intermediate in the development of novel drugs. The sulfonyl fluoride group can undergo various reactions, such as nucleophilic substitution and elimination, which are crucial for the synthesis of bioactive compounds. Recent studies have explored its use in the preparation of antiviral agents, anticancer drugs, and inhibitors of specific enzymes involved in disease pathways.

One notable application of 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The sulfonyl fluoride group can be strategically introduced into prodrug designs to enhance solubility, stability, and bioavailability, thereby improving the therapeutic efficacy of the final drug product.

Beyond pharmaceuticals, 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride has also found applications in materials science. Its unique reactivity and stability make it an attractive candidate for the development of advanced materials with tailored properties. For instance, it can be used as a building block in the synthesis of polymers with enhanced mechanical strength, thermal stability, and chemical resistance. These polymers have potential applications in industries such as electronics, automotive, and aerospace.

The synthesis of 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the reaction of 4-chlorophenethyl alcohol with sulfuryl fluoride or other fluorinating agents. Advances in catalytic methods and green chemistry approaches have led to more efficient and environmentally friendly synthetic strategies, reducing waste and improving overall process sustainability.

In terms of safety and handling, it is important to note that while 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride is not classified as a hazardous material under current regulations, it should be handled with care due to its reactivity. Proper personal protective equipment (PPE) should be worn during handling, and appropriate ventilation should be ensured to minimize exposure risks.

The ongoing research on 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride continues to uncover new applications and potential uses. For example, recent studies have explored its role in catalytic systems for selective oxidation reactions, which could have significant implications for industrial processes. Additionally, its use in the development of novel imaging agents for medical diagnostics is an emerging area of interest.

In conclusion, 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride (CAS No. 1890199-08-2) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and beyond. Its unique chemical properties make it an invaluable tool for researchers and chemists working on innovative solutions to complex problems. As research continues to advance, it is likely that new uses and applications for this compound will be discovered, further solidifying its importance in the scientific community.

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